4-Cyanophenyl dihydrogen phosphate
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Overview
Description
4-Cyanophenyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a cyanophenyl group attached to a dihydrogen phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl dihydrogen phosphate typically involves the reaction of 4-cyanophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction, followed by room temperature for hydrolysis.
- Solvent: Anhydrous dichloromethane or chloroform.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates or phosphonates.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the dihydrogen phosphate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of phosphates or phosphonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phosphates with various functional groups.
Scientific Research Applications
4-Cyanophenyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved may include:
Phosphate Metabolism: Interference with enzymes involved in phosphate transfer and utilization.
Signal Transduction: Modulation of signaling pathways that rely on phosphorylation events.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl phosphate: Lacks the dihydrogen component, leading to different reactivity and applications.
Phenyl dihydrogen phosphate: Lacks the cyanophenyl group, resulting in different chemical properties and uses.
Bis(4-cyanophenyl) phosphate:
Uniqueness
4-Cyanophenyl dihydrogen phosphate is unique due to the presence of both the cyanophenyl and dihydrogen phosphate groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance in multiple fields.
Properties
CAS No. |
102153-74-2 |
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Molecular Formula |
C7H6NO4P |
Molecular Weight |
199.10 g/mol |
IUPAC Name |
(4-cyanophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C7H6NO4P/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
DPMNXNUWRHZLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OP(=O)(O)O |
Origin of Product |
United States |
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